3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C20H22N2O4 and a molecular weight of 354.409 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with methoxyphenyl and propoxyphenyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine-2,5-dione scaffold have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .
Mode of Action
It’s likely that the compound interacts with its targets through the pyrrolidine-2,5-dione moiety, which is a versatile scaffold .
Biochemical Pathways
Compounds with similar structures have been shown to interact with carbonic anhydrase isoenzymes, which are involved in several diseases .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s interactions with enzymes and other proteins are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s biochemical activity and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are important for the compound’s overall function and effectiveness .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s biochemical activity and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with 2-propoxybenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidine-2,5-dione core . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques such as refluxing and stirring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group results in an amine.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyrrolidine-2,5-diones, such as:
- 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione
- 3-(4-Methoxyphenylamino)-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-(2-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-12-26-18-7-5-4-6-17(18)22-19(23)13-16(20(22)24)21-14-8-10-15(25-2)11-9-14/h4-11,16,21H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEWIIPGJDEWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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